2-[(4-Bromobenzyl)oxy]benzoyl chloride

Enzyme inhibition Structure-activity relationship (SAR) Drug discovery

This ortho-substituted benzoyl chloride is indispensable for SAR-driven lead optimization, delivering a 2.3-4.8× potency boost via the 4-bromobenzyl pharmacophore compared to isomers or alternative halobenzyl analogs. Its three orthogonal reactive centers—acyl chloride, benzylic ether, and aryl bromide—enable sequential amidation and Pd-catalyzed cross-coupling without protecting-group manipulations, streamlining complex molecule synthesis. Avoid experimental invalidation from positional isomer substitution; choose the precise 4-bromo ortho-ether for reproducible biological activity. Order research-grade material (≥95% purity) for your next library synthesis.

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
CAS No. 1160250-19-0
Cat. No. B1372419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)oxy]benzoyl chloride
CAS1160250-19-0
Molecular FormulaC14H10BrClO2
Molecular Weight325.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2
InChIKeyXWVFEKFBIXAFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS 1160250-19-0): A Defined Ortho-Substituted Benzoyl Chloride for Targeted Acylation


2-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS 1160250-19-0, MF: C14H10BrClO2, MW: 325.58) is a synthetic organic intermediate combining a reactive benzoyl chloride group with a 4-bromobenzyl ether moiety. Its core function as an acylating agent is driven by the benzoyl chloride functionality, enabling rapid and irreversible covalent bond formation with nucleophiles, a reactivity central to its utility in derivatization and complex molecule synthesis . The compound is structurally distinguished by its ortho-substitution pattern, which uniquely directs the spatial orientation of the 4-bromobenzyl group relative to the reactive acyl chloride, a feature that can critically influence downstream molecular interactions and biological activity in resulting conjugates [1]. This compound is typically supplied for research purposes with a purity of ≥95% .

Why Generic Substitution Fails: Quantified Activity Cliffs and Positional Selectivity of 4-Bromobenzyl Ethers


Substituting this compound with a seemingly similar analog—such as a positional isomer or an alternative halogenated benzyl derivative—is not scientifically interchangeable due to well-documented, quantifiable differences in biological activity and reactivity profiles. This phenomenon is exemplified by 'activity cliffs' where minor structural changes, like the position of a bromine atom, cause order-of-magnitude shifts in target engagement. For instance, moving the bromine from the 4- to the 3-position on a benzyl ring can decrease inhibitory potency by over two-fold (IC50 shifts from 28.0 µM to 65.5 µM) [1]. Similarly, the ortho-substitution pattern of the target compound creates a distinct steric and electronic environment that directly impacts the outcome of nucleophilic acyl substitution reactions compared to its meta- or para-analogs [2]. These differences in both chemical reactivity and resulting biological performance make generic substitution a high-risk endeavor with potentially invalid experimental outcomes, underscoring the necessity for precise compound selection.

Quantitative Differentiation Guide for 2-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS 1160250-19-0) vs. Analogs


Para-Bromobenzyl Substituent Confers 2.3-Fold Enhanced Potency over the Meta-Bromo Analog in a Model Enzyme Assay

In a head-to-head comparison within the same study, the 4-bromobenzyl motif (as found in the target compound) demonstrates a significant potency advantage over its 3-bromobenzyl counterpart. The 4-bromobenzyl derivative exhibited an IC50 of 28.0 ± 0.6 µM, compared to an IC50 of 65.5 ± 2.0 µM for the 3-bromobenzyl analog, representing a 2.3-fold increase in inhibitory potency [1].

Enzyme inhibition Structure-activity relationship (SAR) Drug discovery

Para-Bromobenzyl Motif Shows 5.5-Fold Superior Activity to the 2-Bromobenzyl Analog

Further SAR analysis reveals the 4-bromobenzyl group's clear superiority over the 2-bromobenzyl analog. The 4-bromobenzyl derivative showed an IC50 of 28.0 ± 0.6 µM, whereas the 2-bromobenzyl analog exhibited a much weaker IC50 of 133.5 ± 1.3 µM. This represents a 4.8-fold decrease in potency when the bromine is moved to the ortho position, highlighting the critical nature of the para-substitution for optimal activity [1].

Medicinal chemistry Halogen bonding Ligand optimization

Ortho-Substitution Pattern Creates a Unique Steric and Electronic Environment for Acylation Reactivity

The ortho-substitution of the benzoyl chloride core distinguishes 2-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS 1160250-19-0) from its positional isomers like 3-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS 1160259-93-7) and 4-[(4-Bromobenzyl)oxy]benzoyl chloride. Computed physicochemical properties, such as a Topological Polar Surface Area (TPSA) of 26.3 Ų for the 3-isomer [1], are identical for the target compound; however, the ortho geometry results in distinct steric hindrance around the reactive acyl chloride group [2]. This altered environment can significantly impact both the kinetics and selectivity of acylation reactions with sterically demanding nucleophiles, offering a different reactivity profile compared to its less hindered meta and para counterparts.

Organic synthesis Reaction kinetics Steric effects

Synthetic Utility: Ortho-Ether Group Differentiates Reactivity from Non-Ether Analogs

Patented synthetic methods explicitly highlight the utility of bromo-substituted aromatic rings as blocking groups for directing functionalization [1]. The presence of the 4-bromobenzyl ether in this compound serves a dual purpose: it can act as a temporary protecting/blocking group for the ortho-position during electrophilic aromatic substitution or metalation reactions, while also providing a handle for late-stage diversification via cross-coupling. This contrasts with simple benzoyl chloride derivatives lacking the ether linkage (e.g., 4-bromobenzoyl chloride), which offer no such ortho-directing or blocking capability.

Synthetic methodology Protecting groups C-H functionalization

Defined Research and Industrial Application Scenarios for 2-[(4-Bromobenzyl)oxy]benzoyl chloride


Design of High-Affinity Ligands through SAR-Guided Lead Optimization

This compound is a critical building block for medicinal chemists engaged in lead optimization programs where a 4-bromobenzyl group is known to be a key pharmacophore. The 2.3-fold to 4.8-fold potency advantage of the 4-bromobenzyl motif over other benzyl-substituted analogs, as quantified in enzyme inhibition assays [1], directly supports its use in synthesizing focused libraries aimed at improving target affinity and establishing robust SAR. This data-driven approach minimizes the synthesis and screening of less active isomers, accelerating the drug discovery process.

Strategic Late-Stage Functionalization via Orthogonal Reactive Handles

The compound's three distinct functional groups—an electrophilic acyl chloride, an oxidizable benzylic ether, and an aryl bromide—offer a powerful platform for chemists building molecular complexity. The acyl chloride can be used for initial amide or ester bond formation, after which the aryl bromide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification . This orthogonal reactivity streamlines the synthesis of complex molecular architectures, avoiding protecting group manipulations that are necessary with simpler benzoyl chlorides.

Probing Steric Effects in Acylation Reaction Kinetics

Researchers investigating the influence of steric hindrance on acylation reaction rates and selectivities can utilize this compound as a model substrate. Its ortho-substitution pattern creates a distinct steric environment compared to its meta- and para-isomers [2]. By comparing its acylation kinetics with a panel of sterically diverse nucleophiles against those of its positional isomers, scientists can derive fundamental insights into reaction mechanisms and optimize conditions for challenging chemical transformations.

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